molecular formula C11H16N4O4 B1679546 Pentostatin CAS No. 53910-25-1

Pentostatin

カタログ番号: B1679546
CAS番号: 53910-25-1
分子量: 268.27 g/mol
InChIキー: FPVKHBSQESCIEP-VCWZQCKKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ペンチスタチンは、デオキシコフォルマイシンとしても知られており、抗がん化学療法薬です。これはプリンアナログに分類され、これは代謝拮抗剤の一種です。ペンチスタチンはヌクレオシドのアデノシンを模倣し、アデノシンデアミナーゼという酵素を阻害することで、細胞のDNA処理能力を妨げます。 この化合物は、主に毛細胞白血病の治療に使用されており、他のリンパ増殖性悪性腫瘍の治療にも有効であることが示されています .

2. 製法

ペンチスタチンは、放線菌や真菌の種を含む発酵プロセスによって製造されます。ペンチスタチンの生合成経路は解明されており、これは1,3-ジアゾ環構造を持つヌクレオシド系抗生物質であることが明らかになっています。 工業的な製造方法は、発酵条件の最適化と、大気圧および室温プラズマ変異誘発やリボソーム工学などの株改良戦略を採用しています .

準備方法

Pentostatin is produced through fermentation processes involving actinomycetes and fungi species. The biosynthesis pathway of this compound has been elucidated, revealing that it is a nucleoside antibiotic with a 1,3-diazo ring structure. Industrial production methods involve optimizing fermentation conditions and employing strain improvement strategies such as atmospheric and room-temperature plasma mutagenesis and ribosome engineering .

化学反応の分析

ペンチスタチンは、酸化や還元を含むさまざまな化学反応を起こします。注目すべき反応の1つは、NADPHレダクターゼによる8′-ケト-ペンチスタチンからペンチスタチンへの変換です。これらの反応で使用される一般的な試薬には、NADPHやその他の還元剤があります。 これらの反応から生成される主な生成物はペンチスタチンそのものです .

4. 科学研究への応用

ペンチスタチンは、幅広い科学研究への応用があります。

科学的研究の応用

Pentostatin has a wide range of scientific research applications:

作用機序

ペンチスタチンは、アデノシンデアミナーゼという酵素を阻害することでその効果を発揮します。この阻害は、アデノシンからイノシンの脱アミノ化を阻止し、デオキシアデノシンとデオキシアデノシン三リン酸の蓄積をもたらします。これらの化合物はDNA合成と細胞分裂を妨げ、最終的に細胞死を引き起こします。 アデノシンデアミナーゼの最も高い活性はリンパ系細胞に見られ、ペンチスタチンはリンパ系悪性腫瘍に対して特に有効です .

類似化合物との比較

ペンチスタチンは、強力な遷移状態阻害作用により、アデノシンデアミナーゼ阻害剤の中でユニークです。類似の化合物には、毛細胞白血病の治療にも使用されるクラドリビンがあります。 両方の薬剤はアデノシンデアミナーゼを阻害しますが、ペンチスタチンは異なる化学構造と作用機序を持ち、特定の臨床環境で特に効果的です .

類似化合物

  • クラドリビン
  • クロロゲン酸(天然の阻害剤として)
  • ケルセチン(天然の阻害剤として)

ペンチスタチンのユニークな構造とアデノシンデアミナーゼの強力な阻害作用は、他の化合物とは異なり、腫瘍学において貴重な治療薬となっています .

特性

CAS番号

53910-25-1

分子式

C11H16N4O4

分子量

268.27 g/mol

IUPAC名

(8R)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol

InChI

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9?/m0/s1

InChIキー

FPVKHBSQESCIEP-VCWZQCKKSA-N

SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O

異性体SMILES

C1[C@@H]([C@H](OC1N2C=NC3=C2NC=NC[C@H]3O)CO)O

正規SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O

外観

Solid powder

Color/Form

White crystals from methanol/water
White to off-white solid

melting_point

220-225 °C
Mp: also reported as 204-209.5 °C with darkening at > 150 °C.

Key on ui other cas no.

53910-25-1

物理的記述

Solid

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

Commercially available pentostatin powder for injection should be stored at 2-8 °C. ... When stored at 2-8 °C, the manufacturer states that currently available pentostatin powder for injection is stable for 18 mo after the date of manufacture when stored as directed. ... Pentostatin is compatible with 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's. When reconstituted with 0.9% sodium chloride injection to a final concentration of 2 mg/ml, pentostatin solutions are physically and chemically stable for at least 72 hr at room temperature (22-25 °C). When diluted to a final concentration of 20 ug/ml, the drug is chemically compatible at room temperature with 0.9% sodium chloride or lactated Ringer's injection for at least 48 hr and with 5% dextrose injection for at least 24 hr. Up to an 8-10% loss in potency has been reported to occur within 48 hr in such solutions diluted in 5% dextrose, However, because such reconstituted and/or diluted pentostatin solutions contain no preservatives, the manufacturer recommends that they be used within 8 hr when stored at room temperature in ambient light, and that unused portions be discarded.
Bulk: Bulk samples stored at 60 °C for 9 days showed no decomposition (TLC and UV). Bulk material should be stored at -20 °C for long term storage.

溶解性

Freely soluble in water, aqueous solubility > 100 mg/ml
H2O >30 (mg/mL)
pH 9 borate buffer >50 (mg/mL)

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2' Deoxycoformycin
2'-Deoxycoformycin
CI 825
CI-825
CI825
Co-vidarabine
Deoxycoformycin
Imidazo(4,5-d)(1,3)diazepin-8-ol, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-, (R)-
Nipent
NSC 218321
NSC-218321
NSC218321
Pentostatin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentostatin
Reactant of Route 2
Pentostatin
Reactant of Route 3
Pentostatin
Reactant of Route 4
Pentostatin
Reactant of Route 5
Pentostatin
Reactant of Route 6
Pentostatin
Customer
Q & A

Q1: What is the primary mechanism of action of Pentostatin?

A1: this compound is a potent and irreversible inhibitor of adenosine deaminase (ADA) [, ]. This enzyme plays a crucial role in the purine salvage pathway, catalyzing the deamination of adenosine to inosine.

Q2: How does ADA inhibition by this compound impact lymphocytes?

A2: Inhibition of ADA leads to the accumulation of deoxyadenosine triphosphate (dATP), particularly in lymphocytes which are highly sensitive to ADA inhibition [, ]. This accumulation disrupts DNA synthesis and repair, ultimately triggering apoptosis, a programmed cell death mechanism [, , ].

Q3: How does this compound's effect on lymphocytes translate to its therapeutic applications?

A3: this compound's ability to selectively target and eliminate lymphocytes makes it valuable for treating lymphoid malignancies like hairy cell leukemia (HCL) and for inducing immunosuppression [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H14N6O4 and its molecular weight is 294.26 g/mol.

Q5: Is there any information available about this compound's spectroscopic data?

A5: While the provided research does not delve into detailed spectroscopic characterization, further exploration of spectroscopic properties would enhance our understanding of the compound's structure and behavior.

Q6: How is this compound administered and what is its typical dosage?

A6: this compound is administered intravenously. While specific dosages can vary based on the indication and individual patient factors, research indicates a dosage of 4 mg/m2 administered intravenously every other week for 6-9 months as being effective in HCL [].

Q7: Are there any known factors that influence the pharmacokinetics of this compound?

A7: Renal function significantly impacts this compound's pharmacokinetics. Dose adjustments are necessary for patients with renal insufficiency [].

Q8: Has the relationship between this compound's pharmacokinetic properties and its pharmacodynamics been explored?

A8: While research acknowledges the impact of renal function on this compound's pharmacokinetic profile, further investigation is necessary to fully understand the interplay between PK/PD and optimize dosing strategies.

Q9: What in vitro models have been used to study the activity of this compound?

A9: In vitro studies have utilized peripheral blood mononuclear cells from healthy donors to assess this compound's impact on lymphocyte viability and subset distribution [].

Q10: What animal models have proven valuable in understanding this compound's efficacy?

A10: IL-10-deficient mice with induced colitis have been used to investigate this compound's therapeutic potential in inflammatory bowel disease [].

Q11: What are the key clinical indications for this compound?

A11: this compound has demonstrated clinical efficacy in the treatment of hairy cell leukemia (HCL), showing high complete response rates and prolonged relapse-free survival times [, , ]. It has also shown activity in other lymphoid malignancies, including chronic lymphocytic leukemia, cutaneous T-cell lymphoma, and adult T-cell lymphoma-leukemia [, ].

Q12: What is the clinical efficacy of this compound in treating steroid-refractory acute graft-versus-host disease (aGvHD)?

A12: While some studies suggest this compound shows promise as a salvage therapy for steroid-refractory aGvHD, particularly in cases with severe intestinal involvement [, ], other research indicates limited benefit in grade III-IV aGvHD []. Further investigation is needed to determine optimal patient populations and treatment strategies.

Q13: How does this compound compare to other treatment options for HCL, like interferon alfa (IFN)?

A13: Clinical trials directly comparing this compound to IFN in previously untreated HCL patients demonstrated significantly higher response rates and longer relapse-free survival with this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。